molecular formula C16H21NO3 B3007833 N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide CAS No. 1396885-81-6

N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide

Cat. No.: B3007833
CAS No.: 1396885-81-6
M. Wt: 275.348
InChI Key: XRKVQKARCKNSBH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide, also known as DMHPBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

  • Polymer Synthesis and Biomineralization Studies Research by Ueyama et al. (1998) explored the synthesis of carboxylate-containing polyamides, related to N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide, and their calcium complexes. These studies are significant for understanding biomineralization processes, particularly in relation to calcium carbonate formation (Ueyama et al., 1998).

  • Drug Discovery and Synthesis Methodologies Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This methodology could be instrumental in drug discovery, facilitating rapid identification of biologically active compounds (Vincetti et al., 2016).

  • Anti-Inflammatory, Analgesic, and Antipyretic Properties A study by Xie et al. (2014) focused on synthesizing benzofuran-2-carboxamides and testing them for anti-inflammatory, analgesic, and antipyretic activities. Their research provides insights into the potential therapeutic applications of these compounds (Xie et al., 2014).

  • Antimicrobial and Antioxidant Activities Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and investigated their antimicrobial and antioxidant activities. This study highlights the potential of benzofuran carboxamides in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

  • Synthesis of Benzofuran-2-carboxamide Derivatives and Their Biological Activities Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their microbiological activity. Such studies contribute to the understanding of the biological activities of benzofuran-2-carboxamide derivatives (Mobinikhaledi et al., 2006).

  • Herbicide Development Research by Viste et al. (1970) identified a group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as potential herbicides. This highlights the diverse applications of benzofuran-2-carboxamide derivatives in agriculture (Viste et al., 1970).

  • Lipid-Lowering Agents A study by Al-qirim et al. (2012) synthesized N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides and tested them for hypolipidemic activity. Their findings suggest potential applications of these compounds in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

  • Cholinesterase Inhibitory Activity Research by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives and evaluated them as cholinesterase inhibitors. This study contributes to the development of potential treatments for diseases like Alzheimer's (Abedinifar et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” is not mentioned in the retrieved papers, benzofuran derivatives in general have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” and other benzofuran derivatives, as well as developing new synthesis methods for these compounds .

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKVQKARCKNSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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